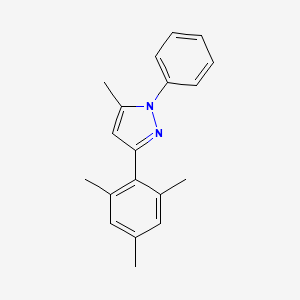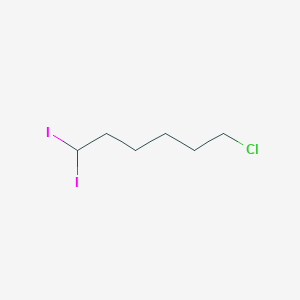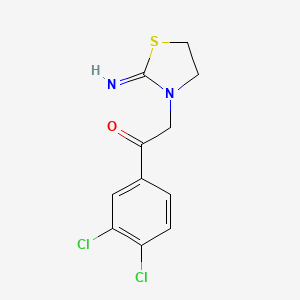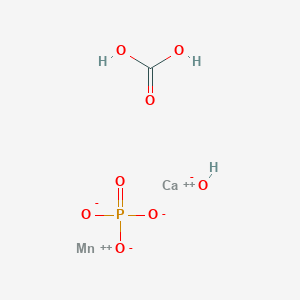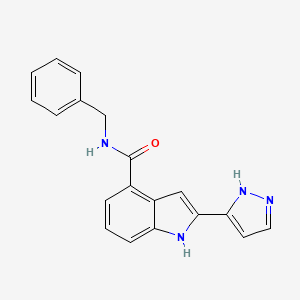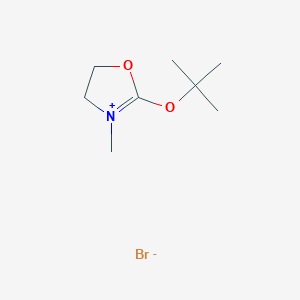![molecular formula C5H10O4 B14217933 [(1-Hydroxypropan-2-yl)oxy]acetic acid CAS No. 532927-06-3](/img/structure/B14217933.png)
[(1-Hydroxypropan-2-yl)oxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(1-Hydroxypropan-2-yl)oxy]acetic acid can be synthesized through the esterification of 1,2-propanediol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes where 1,2-propanediol and acetic acid are reacted in the presence of a catalyst under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
[(1-Hydroxypropan-2-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and amines (NH2-).
Major Products Formed
Oxidation: Acetic acid and propanoic acid.
Reduction: 1,2-propanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(1-Hydroxypropan-2-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of metabolic pathways involving esters.
Medicine: It is investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: It is used as a solvent and as an intermediate in the production of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of [(1-Hydroxypropan-2-yl)oxy]acetic acid involves its hydrolysis to form 1,2-propanediol and acetic acid. The ester linkage is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. The resulting products can then participate in various metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-[(tert-But-oxy-carbonyl-amino)-oxy]acetic acid: Similar in structure but contains a tert-butoxycarbonyl group instead of a hydroxypropan-2-yl group.
Acetic acid: A simpler carboxylic acid with a similar ester linkage.
Propylene glycol 2-acetate: Another ester of propylene glycol with acetic acid.
Uniqueness
[(1-Hydroxypropan-2-yl)oxy]acetic acid is unique due to its specific ester linkage and its ability to undergo various chemical reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
532927-06-3 |
|---|---|
Fórmula molecular |
C5H10O4 |
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
2-(1-hydroxypropan-2-yloxy)acetic acid |
InChI |
InChI=1S/C5H10O4/c1-4(2-6)9-3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8) |
Clave InChI |
NEHKSRUKLPVHHG-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


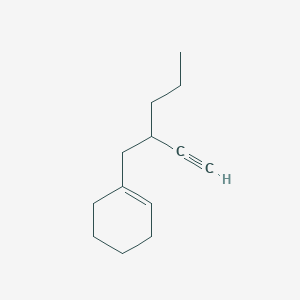
![3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14217860.png)
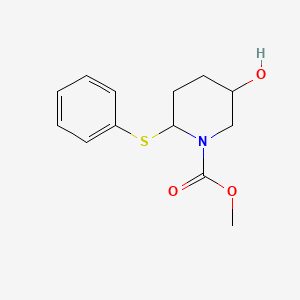
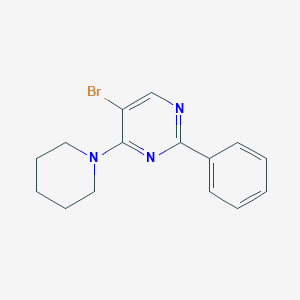
![Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B14217870.png)

